molecular formula C20H23F3N2 B5810460 1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No. B5810460
M. Wt: 348.4 g/mol
InChI Key: HWTIGYMZOMDMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research due to its unique pharmacological properties.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine exerts its pharmacological effects by binding to the 5-HT1B and 5-HT2C serotonin receptors with high affinity. Upon binding, this compound activates the receptors, leading to the activation of downstream signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, food intake, and anxiety-like behavior. This compound has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a useful tool for studying the function of serotonin receptors in vitro and in vivo. Its selectivity for the 5-HT1B and 5-HT2C receptors allows for the specific modulation of these receptors without affecting other serotonin receptor subtypes. However, this compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine and its pharmacological effects. One direction is to investigate the role of this compound in the regulation of mood and behavior in animal models. Another direction is to explore the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine is synthesized by the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine has been used in scientific research as a tool to study the function of serotonin receptors. Serotonin receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes such as mood regulation, appetite, and sleep. This compound is a selective agonist of the 5-HT1B and 5-HT2C serotonin receptors. By activating these receptors, this compound can modulate the activity of various neurotransmitters in the brain, leading to changes in behavior and physiology.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-15-3-4-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-7-18(8-6-17)20(21,22)23/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTIGYMZOMDMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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